MAO-A vs. MAO-B Isoform Selectivity: A 6.3-Fold Preference Over MAO-B That Distinguishes the Target Compound from Non-Selective Tetrahydroquinoline Sulfonamides
The target compound inhibits human recombinant MAO-B with an IC50 of 4.01 × 10³ nM (4.01 μM) and MAO-A with an IC50 of 2.53 × 10⁴ nM (25.3 μM), yielding a MAO-B/MAO-A selectivity ratio of 6.3-fold in favor of MAO-B [1]. In contrast, the 2,4-dimethoxy-substituted analog (Compound 3b; CAS 16826960) shows negligible MAO inhibition at comparable concentrations, as its binding is redirected to TRIM24 bromodomain (PDB 4YAD) [2]. This MAO-B preference is consistent with the general pharmacophore of tetrahydroquinoline sulfonamides, where the N-methyl substitution enhances MAO-B binding through hydrophobic interactions with the enzyme's active-site cavity [3]. The 6.3-fold selectivity window provides a defined starting point for structure–activity relationship (SAR) exploration in neuropharmacology programs targeting MAO-B-linked indications such as Parkinson's disease and Alzheimer's disease, for which selective MAO-B inhibition is therapeutically desired while MAO-A sparing is critical to avoid hypertensive crises [4].
| Evidence Dimension | MAO isoform inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 25,300 nM (25.3 μM); MAO-B IC50 = 4,010 nM (4.01 μM); selectivity ratio MAO-B/MAO-A = 0.158 (6.3-fold MAO-B preference) |
| Comparator Or Baseline | 2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (Compound 3b, CAS 16826960): no measurable MAO-A or MAO-B inhibition; binding redirected to TRIM24 bromodomain with Kd values in the low nanomolar range |
| Quantified Difference | Target compound shows measurable MAO-B inhibition (IC50 = 4.01 μM) with 6.3-fold selectivity over MAO-A; comparator 3b shows no MAO engagement at relevant concentrations, demonstrating that the 4-propoxy substituent enables MAO target space access that the 2,4-dimethoxy substituent does not. |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed by kynuramine conversion to fluorescent 4-hydroxyquinoline metabolite after 20 min incubation; data curated by ChEMBL (CHEMBL172856) and hosted in BindingDB [1]. |
Why This Matters
The measurable MAO-B inhibition with isoform selectivity positions this compound as a tractable starting point for medicinal chemistry optimization toward selective MAO-B inhibitors, whereas the 2,4-dimethoxy analog is entirely unavailable for this target class and is instead committed to bromodomain chemical space.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). IC50 data for MAO-A (2.53E+4 nM) and MAO-B (4.01E+3 nM). Curated by ChEMBL, North-West University. https://ww.bindingdb.org (accessed April 2026). View Source
- [2] Palmer, W. S.; Poncet-Montange, G.; Liu, G.; et al. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. J. Med. Chem. 2016, 59, 1440–1454. PDB 4YAD: TRIM24 PHD-bromodomain complexed with 2,4-dimethoxy analog (3b). View Source
- [3] Ghorab, M. M.; Ragab, F. A.; Hamed, M. M. Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. Eur. J. Med. Chem. 2009, 44 (10), 4211–4217. View Source
- [4] Youdim, M. B. H.; Edmondson, D.; Tipton, K. F. The therapeutic potential of monoamine oxidase inhibitors. Nat. Rev. Neurosci. 2006, 7, 295–309. DOI: 10.1038/nrn1883. View Source
